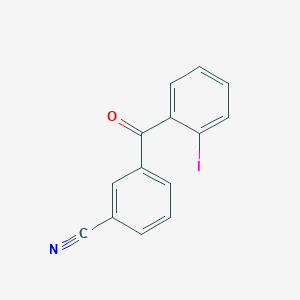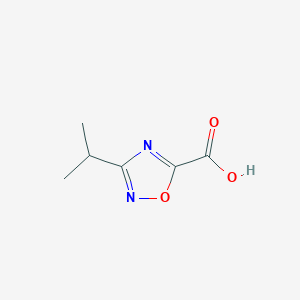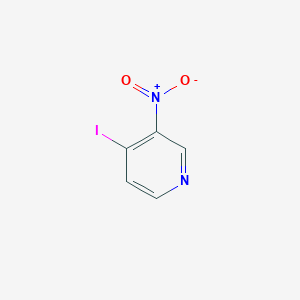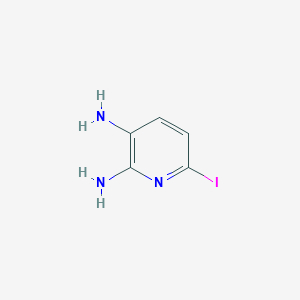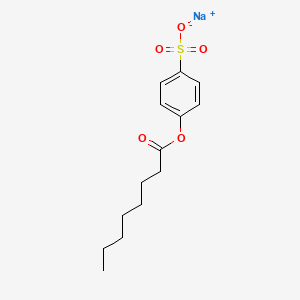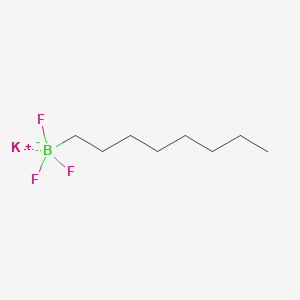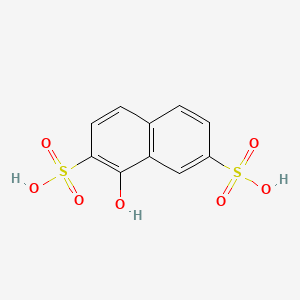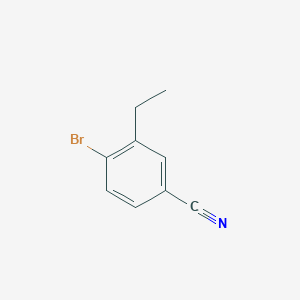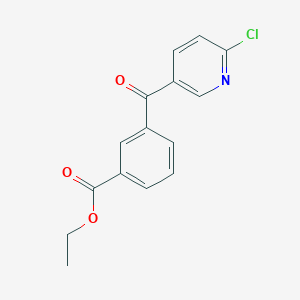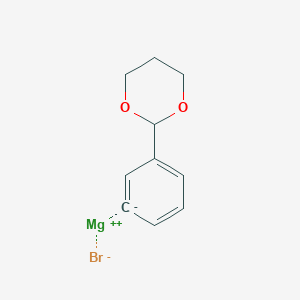
2-(1,3-二氧六环-2-基)苯基溴化镁
描述
3-(1,3-Dioxan-2-YL)phenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity with various electrophiles to form carbon-carbon bonds. This compound is particularly useful in the formation of complex molecules due to its ability to introduce the phenyl group into various substrates.
科学研究应用
3-(1,3-Dioxan-2-YL)phenylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials science.
作用机制
Target of Action
It is known that this compound is used in grignard addition-acylation methods , suggesting that it may interact with carbonyl groups or other electrophilic centers in organic molecules.
Mode of Action
As a Grignard reagent, 3-(1,3-Dioxan-2-YL)phenylmagnesium bromide can form carbon-carbon bonds by reacting with electrophilic carbon atoms present in organic compounds . This interaction results in the addition of a phenyl group with a 1,3-dioxan-2-yl substituent to the target molecule .
Biochemical Pathways
It is used in the synthesis of enamides and trisubstituted allenes , indicating that it may play a role in the biochemical pathways leading to these compounds.
Result of Action
Its use in the synthesis of enamides and trisubstituted allenes suggests that it contributes to the formation of these compounds at the molecular level.
Action Environment
The action of 3-(1,3-Dioxan-2-YL)phenylmagnesium bromide is influenced by environmental factors such as temperature, solvent, and the presence of other reagents . As a Grignard reagent, it is typically used in anhydrous conditions and in the presence of a suitable solvent, such as tetrahydrofuran .
准备方法
Synthetic Routes and Reaction Conditions
3-(1,3-Dioxan-2-YL)phenylmagnesium bromide is typically prepared through the reaction of 3-(1,3-Dioxan-2-YL)bromobenzene with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
3-(1,3-Dioxan-2-YL)bromobenzene+Mg→3-(1,3-Dioxan-2-YL)phenylmagnesium bromide
Industrial Production Methods
In an industrial setting, the production of 3-(1,3-Dioxan-2-YL)phenylmagnesium bromide follows similar principles but on a larger scale. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reactants and the removal of by-products is common to enhance efficiency and safety.
化学反应分析
Types of Reactions
3-(1,3-Dioxan-2-YL)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Tetrahydrofuran (THF) is frequently used due to its ability to stabilize the Grignard reagent.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance reaction rates.
Major Products
The major products formed from reactions involving 3-(1,3-Dioxan-2-YL)phenylmagnesium bromide include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used.
相似化合物的比较
Similar Compounds
- 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide
- (1,3-Dioxan-2-ylethyl)magnesium bromide
Uniqueness
3-(1,3-Dioxan-2-YL)phenylmagnesium bromide is unique due to its specific structure, which allows for selective reactions and the formation of complex molecules. Its reactivity and stability make it a valuable reagent in organic synthesis compared to its analogs.
属性
IUPAC Name |
magnesium;2-phenyl-1,3-dioxane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11O2.BrH.Mg/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h1-2,5-6,10H,4,7-8H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWBJUCSLVRYAT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC=C[C-]=C2.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrMgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


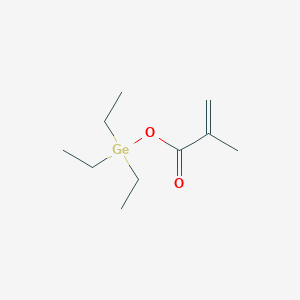

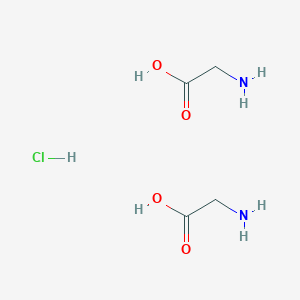
![cis-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613750.png)
